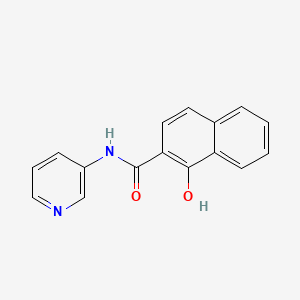

1-hydroxy-N-pyridin-3-yl-2-naphthamide

Übersicht

Beschreibung

1-Hydroxy-N-pyridin-3-yl-2-naphthamide is a synthetic organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of a hydroxyl group attached to a naphthalene ring and an amide linkage to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-N-pyridin-3-yl-2-naphthamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 3-aminopyridine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-N-pyridin-3-yl-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of 1-amino-N-pyridin-3-yl-2-naphthamide.

Substitution: Formation of alkyl or acyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-hydroxy-N-pyridin-3-yl-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-N-pyridin-3-yl-2-naphthamide can be compared with other similar compounds, such as:

1-Hydroxy-2-naphthoic acid: Lacks the pyridine ring, making it less versatile in terms of biological interactions.

3-Aminopyridine:

Naphthamide derivatives: Varying substituents on the naphthalene ring can alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Hydroxy-N-pyridin-3-yl-2-naphthamide is an organic compound characterized by its unique structural features, including a naphthalene ring system and a pyridinyl moiety. Its molecular formula is C₁₆H₁₂N₂O₂, with a molar mass of approximately 264.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

The synthesis of this compound typically involves the reaction between 1-hydroxy-2-naphthoic acid and 3-aminopyridine under reflux conditions, often utilizing dehydrating agents like thionyl chloride. This method allows for the formation of the amide bond necessary for the compound's structure.

Key Reactions:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or quinones.

- Reduction: The amide group can be converted to an amine using reducing agents like lithium aluminum hydride.

- Substitution: The hydroxyl group can participate in nucleophilic substitutions, leading to derivatives such as ethers.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant cytotoxic effects against several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. The IC50 values observed were notably low, indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.41 |

| HepG2 | 9.71 |

| HCT-116 | 2.29 |

In these studies, treated cells exhibited morphological changes consistent with apoptosis, suggesting that the compound may induce programmed cell death through specific signaling pathways .

Antimicrobial Activity

This compound has also demonstrated antibacterial properties against various strains, including E. faecalis and P. aeruginosa. Inhibition zones measured during susceptibility tests showed comparable efficacy to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. faecalis | 29 |

| P. aeruginosa | 24 |

| S. typhi | 30 |

| K. pneumoniae | 19 |

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound have indicated its potential to modulate inflammatory responses in vitro. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of hydroxyl and amide functional groups enhances its binding affinity, potentially influencing the activity of these targets and leading to therapeutic effects.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- Cytotoxicity Assays : A study involving various cancer cell lines demonstrated that treatment with different concentrations of this compound led to significant reductions in cell viability, with notable effects on cell cycle progression.

- Antimicrobial Efficacy : Comparative studies against standard antibiotics revealed that this compound not only inhibits bacterial growth but also shows potential synergy when combined with other antimicrobial agents.

Eigenschaften

IUPAC Name |

1-hydroxy-N-pyridin-3-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-13-6-2-1-4-11(13)7-8-14(15)16(20)18-12-5-3-9-17-10-12/h1-10,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHJAJXSXKFTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415441 | |

| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200322 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63210-47-9 | |

| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.